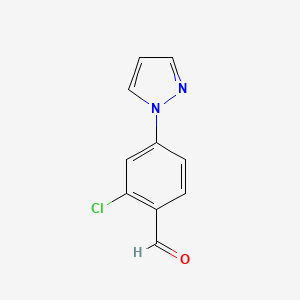

2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Description

Properties

IUPAC Name |

2-chloro-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLALOCOMXZNERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700183 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-54-6 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde chemical properties

An In-depth Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde (CAS No. 1186663-54-6), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, spectroscopic profile, synthesis protocols, chemical reactivity, and applications. As a key intermediate, this compound serves as a versatile scaffold for the development of complex organic molecules, particularly in the pharmaceutical industry for creating novel therapeutic agents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced research and application.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyrazole derivatives are recognized as a "privileged scaffold" due to their wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a bifunctional aromatic compound that combines the reactivity of an aldehyde with the unique electronic and steric properties of a chloro-substituted phenylpyrazole moiety.

This unique combination of functional groups makes it an exceptionally valuable intermediate. The aldehyde group serves as a handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, while the phenylpyrazole core is a common feature in many kinase inhibitors and other targeted therapies.[1][3][4] This guide elucidates the core chemical properties and synthetic utility of this compound, providing a foundational resource for its application in complex molecular design.

Physicochemical and Safety Profile

Accurate characterization is the cornerstone of reproducible chemical science. The fundamental properties of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1186663-54-6 | [1][5][6] |

| Molecular Formula | C₁₀H₇ClN₂O | [1][6] |

| Molecular Weight | 206.63 g/mol | [6] |

| Appearance | Solid | [6] |

| Purity | ≥95% | [6] |

| IUPAC Name | 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde | [6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1] |

Safety and Handling

As a reactive chemical intermediate, proper handling is mandatory. The compound is classified with the following hazards:

-

Harmful if swallowed (H302).[7]

Precautionary Measures:

-

Use only in a well-ventilated area and avoid breathing dust/fumes.[6][8]

-

Wear protective gloves, clothing, and eye/face protection.[7]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[7][9]

-

Standard first-aid measures should be followed in case of inhalation, skin contact, or ingestion.[7][10]

-

Store in a tightly closed container in a dry, cool place.[9]

Spectroscopic Profile: The Molecular Fingerprint

The structural elucidation of organic compounds relies on a combination of spectroscopic techniques.[11] While a specific, published spectrum for this exact compound is not available, its structure allows for a confident prediction of its key spectral features based on well-established principles of organic spectroscopy.[12][13]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aldehyde proton (-CHO) would appear as a singlet far downfield, typically in the δ 9.8-10.2 ppm range. The protons on the pyrazole ring would produce three signals in the aromatic region, likely between δ 7.5 and 8.5 ppm. The three protons on the benzaldehyde ring would also appear in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns determined by their coupling with each other.

-

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a highly deshielded signal for the aldehyde carbonyl carbon, expected around δ 190 ppm. Aromatic and pyrazole carbons would appear in the δ 110-150 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1700-1710 cm⁻¹. Additional key peaks would include C-H stretching from the aromatic rings and the aldehyde (around 2720 cm⁻¹ and 2820 cm⁻¹), and C=C/C=N stretching from the aromatic and pyrazole rings in the 1450-1600 cm⁻¹ region.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 206. A characteristic isotopic pattern (M+2 peak) at m/z ≈ 208, with an intensity approximately one-third of the M⁺ peak, would be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.

Synthesis and Purification

The synthesis of substituted pyrazoles can be achieved through various established routes, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][15] For N-aryl pyrazoles such as the title compound, a common strategy is the coupling of a substituted aryl halide with pyrazole.

Representative Synthetic Pathway

A plausible and efficient synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction between 2-chloro-4-fluorobenzaldehyde and pyrazole. The fluorine atom at the para position is activated towards substitution by the electron-withdrawing aldehyde group.

Caption: General workflow for the synthesis of the title compound via SₙAr.

Detailed Experimental Protocol

Causality: This protocol leverages the high reactivity of an activated aryl fluoride for an efficient SₙAr reaction. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and ability to dissolve both the organic substrates and the inorganic base. Potassium carbonate is a cost-effective base sufficient to deprotonate pyrazole, generating the nucleophile in situ.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorobenzaldehyde (1.0 eq), 1H-pyrazole (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Heating: Heat the reaction mixture to 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material (2-chloro-4-fluorobenzaldehyde) spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.[16]

Chemical Reactivity and Key Reactions

The molecule possesses three primary sites of reactivity: the aldehyde carbonyl, the pyrazole ring, and the chloro-substituted benzene ring. This trifecta of functionality allows for diverse and selective chemical modifications.

Caption: Key reactive sites and potential transformations of the title compound.

-

Reactions of the Aldehyde Group: The aldehyde is the most reactive functional group. It readily undergoes nucleophilic addition and condensation reactions.[3] This makes it an ideal precursor for synthesizing imines, oximes, hydrazones, and, via reductive amination, a wide range of secondary and tertiary amines. It can also be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

-

Reactions of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The positions for substitution are directed by the existing chloro, aldehyde, and pyrazole groups.

-

Reactions involving the Pyrazole Moiety: The pyrazole ring itself is relatively stable but can influence the overall electronic properties of the molecule, contributing to its biological activity through hydrogen bonding and π-stacking interactions.[2]

Applications in Drug Discovery and Organic Synthesis

The true value of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde lies in its role as a versatile building block.[1] The pyrazole scaffold is a cornerstone of modern drug discovery, and this intermediate provides a direct route to incorporating this important pharmacophore.[4][17]

-

Pharmaceutical Intermediate: It is a key component in the synthesis of complex molecules with potential therapeutic applications.[1] Compounds containing the phenylpyrazole core have been investigated for anticancer, antimicrobial, and anti-inflammatory activities.[3][17] For instance, it can be used in the synthesis of kinase inhibitors, where the pyrazole ring often acts as a hinge-binding motif.[4] A patent trail reveals its use as an intermediate in the synthesis of more complex benzonitrile derivatives with potential applications in treating androgen receptor (AR) dependent conditions.[18]

-

Agrochemicals: The biological activity of pyrazole derivatives extends to agrochemicals, where they are used in the development of novel pesticides and herbicides.[3]

-

Material Science: The unique electronic properties conferred by the conjugated heterocyclic system suggest potential applications in the development of novel organic materials.[2][3]

Conclusion

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a high-value synthetic intermediate with a well-defined chemical profile. Its strategic combination of a reactive aldehyde, a stable phenylpyrazole core, and a chloro-substituent provides a powerful platform for synthetic diversification. The methodologies for its synthesis are robust, and its reactivity is predictable, making it a reliable tool for researchers in drug discovery, agrochemistry, and material science. A thorough understanding of its properties, as detailed in this guide, is essential for unlocking its full potential in the creation of novel and complex molecular architectures.

References

- EvitaChem. (n.d.). Buy 2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde (EVT-13414653).

-

LookChem. (n.d.). Cas 1186663-54-6, 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde. Retrieved from [Link]

-

Durham Tech. (n.d.). SIGMA-ALDRICH Safety Data Sheet. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]

- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

-

Organic Syntheses Procedure. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-Olefins. Retrieved from [Link]

- Molecules. (2022).

-

ResearchGate. (2015). Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

YouTube. (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. Retrieved from [Link]

-

YouTube. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Retrieved from [Link]

- Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy 2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde (EVT-13414653) [evitachem.com]

- 3. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | 1186663-54-6 [amp.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. aaronchem.com [aaronchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. fishersci.com [fishersci.com]

- 10. durhamtech.edu [durhamtech.edu]

- 11. lehigh.edu [lehigh.edu]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a substituted benzaldehyde core linked to a pyrazole moiety, offers a versatile scaffold for the synthesis of complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and its crucial role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Table 1: Chemical Identity and Properties

| Property | Value |

| CAS Number | 1186663-54-6[1] |

| Molecular Formula | C₁₀H₇ClN₂O[2] |

| Molecular Weight | 206.63 g/mol [2] |

| IUPAC Name | 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde |

| Appearance | Solid[2] |

| Purity | Typically ≥95%[2] |

The structure of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is characterized by a benzene ring substituted with a chlorine atom and an aldehyde group at positions 2 and 1, respectively. A 1H-pyrazol-1-yl group is attached at the 4-position of the benzene ring.

Figure 1: Chemical Structure of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde

Caption: Chemical structure of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde.

Synthesis and Mechanistic Insights

The synthesis of 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde can be achieved through several synthetic strategies. A common and effective method involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry.

Synthetic Pathway: Nucleophilic Aromatic Substitution

A prevalent route to pyrazole-substituted benzaldehydes involves the reaction of a suitably activated chlorobenzaldehyde derivative with pyrazole in the presence of a base. The electron-withdrawing nature of the aldehyde group, in concert with the ortho-chlorine substituent, activates the aromatic ring towards nucleophilic attack by the pyrazole nitrogen.

Figure 2: General Synthetic Workflow

Caption: Generalized workflow for the synthesis via nucleophilic aromatic substitution.

Experimental Protocol:

A general procedure for the synthesis is as follows:

-

To a solution of 2,4-dichlorobenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added pyrazole and a slight excess of a base, typically potassium carbonate (K₂CO₃).

-

The reaction mixture is heated, often to temperatures ranging from 80 to 120 °C, and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde as a solid.

The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the pyrazole anion. The elevated temperature provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Spectroscopic Characterization

While a publicly available, fully assigned high-resolution NMR spectrum for this specific compound is not readily found in the literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton: A singlet in the downfield region, typically between δ 9.8 and 10.2 ppm.

-

Aromatic Protons: The protons on the benzaldehyde ring will appear as a set of multiplets or distinct doublets and doublets of doublets in the aromatic region (δ 7.0-8.5 ppm), with coupling constants characteristic of their ortho, meta, and para relationships.

-

Pyrazole Protons: The three protons on the pyrazole ring will also resonate in the aromatic region, typically as distinct signals, with their chemical shifts influenced by the electronic effects of the benzaldehyde moiety.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the highly deshielded region, typically around δ 190-195 ppm.

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the δ 110-160 ppm range, corresponding to the carbon atoms of the benzaldehyde and pyrazole rings. The carbon atom attached to the chlorine will show a characteristic chemical shift.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde is dominated by the aldehyde functional group, which readily undergoes a variety of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

The aldehyde group can participate in:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

-

Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.[3]

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding benzyl alcohol.

Role as a Key Intermediate for Kinase Inhibitors

A significant application of 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde is in the synthesis of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole and benzaldehyde moieties of this compound serve as versatile handles for the construction of molecules that can bind to the ATP-binding site of kinases.

Figure 3: Role in Kinase Inhibitor Synthesis

Caption: Synthetic utility in the construction of kinase inhibitor scaffolds.

Safety and Handling

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is classified as a hazardous substance. Appropriate safety precautions must be taken when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical.

Conclusion

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, combined with the rich reactivity of the aldehyde group, makes it an important precursor for the development of novel therapeutic agents, most notably kinase inhibitors. As the quest for more selective and potent drugs continues, the utility of such well-defined and functionalized heterocyclic intermediates is expected to grow.

References

-

Organic Syntheses. 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. Available from: [Link]

-

Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]

-

MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]

-

MDPI. Synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available from: [Link]

- Google Patents. Pyrazolyl-pyrimidine derivatives as kinase inhibitors.

-

PubChem. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. Pyrazolyl quinoxaline kinase inhibitors - Patent US-8895601-B2. Available from: [Link]

- Google Patents. Pyrazolopyridines as kinase inhibitors.

-

MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available from: [Link]

- Google Patents. Pyrazolopyrimidine compounds as aurora kinase inhibitors.

-

Thieme. Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

-

Humanitarian and Natural Sciences Journal. SYNTHESIS OF PYRAZOLE DERIVATIVES. Available from: [Link]

-

MDPI. Synthesis of Chromone-Related Pyrazole Compounds. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Chegg.com. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available from: [Link]

Sources

- 1. 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | 1186663-54-6 [amp.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Buy 2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde (EVT-13414653) [evitachem.com]

- 4. US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 5. Pyrazolyl quinoxaline kinase inhibitors - Patent US-8895601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]

A Spectroscopic Investigation of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The unique arrangement of a substituted benzaldehyde with a pyrazole moiety gives rise to a distinct spectroscopic fingerprint. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust and reliable interpretation.

Molecular Structure and Key Features

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde possesses a molecular formula of C₁₀H₇ClN₂O and a molecular weight of approximately 206.63 g/mol .[1] The structure features a benzaldehyde ring substituted with a chlorine atom at the 2-position and a 1H-pyrazol-1-yl group at the 4-position. This substitution pattern dictates the electronic environment of each atom, which is directly reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde, with interpretations based on established chemical shift ranges and substituent effects.[2][3][4][5]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 10.1 - 10.3 | Singlet (s) | - | 1H |

| Pyrazole-H4 | 6.5 - 6.6 | Triplet (t) | ~2.0 | 1H |

| Pyrazole-H3 | 7.7 - 7.8 | Doublet (d) | ~1.5 | 1H |

| Pyrazole-H5 | 8.0 - 8.1 | Doublet (d) | ~2.5 | 1H |

| Aromatic-H3 | 7.8 - 7.9 | Doublet (d) | ~2.0 | 1H |

| Aromatic-H5 | 7.6 - 7.7 | Doublet of Doublets (dd) | ~8.5, 2.0 | 1H |

| Aromatic-H6 | 7.9 - 8.0 | Doublet (d) | ~8.5 | 1H |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton: The proton of the aldehyde group is expected to be the most deshielded, appearing as a sharp singlet in the downfield region of the spectrum (δ 10.1-10.3 ppm).[3] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

-

Pyrazole Protons: The three protons on the pyrazole ring will exhibit distinct signals. The H4 proton, situated between two nitrogen atoms, will appear as a triplet around δ 6.5-6.6 ppm due to coupling with H3 and H5. The H3 and H5 protons will appear as doublets, with their exact chemical shifts influenced by the anisotropic effect of the neighboring benzene ring.

-

Aromatic Protons: The three protons on the benzaldehyde ring will show a complex splitting pattern. The H6 proton, being ortho to the electron-withdrawing aldehyde group, will be deshielded. The H5 proton will appear as a doublet of doublets due to coupling with both H6 and H3. The H3 proton, being ortho to the chlorine atom, will also be deshielded and will appear as a doublet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 192 |

| Aromatic C4 | 145 - 147 |

| Pyrazole C5 | 141 - 143 |

| Aromatic C2 | 138 - 140 |

| Aromatic C6 | 134 - 136 |

| Aromatic C1 | 132 - 134 |

| Pyrazole C3 | 128 - 130 |

| Aromatic C5 | 125 - 127 |

| Aromatic C3 | 122 - 124 |

| Pyrazole C4 | 110 - 112 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbon of the aldehyde carbonyl group is the most deshielded carbon and will appear significantly downfield, around δ 190-192 ppm.[4][6]

-

Aromatic and Pyrazole Carbons: The remaining carbon signals will appear in the aromatic region (δ 110-150 ppm). The carbons directly attached to electronegative atoms (chlorine and nitrogen) or electron-withdrawing groups (aldehyde) will be more deshielded. For instance, C4 (attached to the pyrazole nitrogen) and C2 (attached to chlorine) are expected to be downfield. The quaternary carbons (C1, C2, and C4) will likely show weaker signals compared to the protonated carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Table 3: Predicted IR Absorption Bands for 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic & pyrazole) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2820 and 2750 - 2720 | Weak (Fermi doublet) |

| C=O stretch (aldehyde) | 1710 - 1690 | Strong, Sharp |

| C=C stretch (aromatic & pyrazole) | 1600 - 1450 | Medium to Strong |

| C-N stretch (pyrazole) | 1350 - 1250 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

Interpretation of the IR Spectrum:

-

Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong, sharp absorption band for the C=O stretch of the aldehyde group, expected around 1700 cm⁻¹.[7][8]

-

Aldehyde C-H Stretch: A characteristic feature of aldehydes is the presence of a pair of weak bands (a Fermi doublet) around 2830 cm⁻¹ and 2730 cm⁻¹ for the C-H stretch of the aldehyde proton.[7]

-

Aromatic and Heterocyclic Vibrations: The spectrum will also show absorptions for the C-H stretching of the aromatic and pyrazole rings above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structure elucidation.

Predicted Mass Spectrum Analysis:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 206, corresponding to the molecular formula C₁₀H₇ClN₂O. Due to the presence of the chlorine isotope ³⁷Cl, a smaller peak at m/z 208 (M+2) with an intensity of about one-third of the M⁺ peak is also anticipated.

-

Major Fragmentation Pathways:

-

Loss of H·: A peak at m/z 205 (M-1) resulting from the loss of the aldehydic hydrogen radical.

-

Loss of CO: A peak at m/z 178 (M-28) due to the loss of a carbon monoxide molecule from the aldehyde group.

-

Loss of CHO·: A significant peak at m/z 177 (M-29) corresponding to the loss of the formyl radical.[9]

-

Cleavage of the Pyrazole Ring: Fragmentation of the pyrazole ring can lead to various smaller fragment ions.

-

Loss of Cl·: A peak at m/z 171 (M-35) due to the loss of a chlorine radical.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of a compound like 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Shim the magnetic field to ensure homogeneity.

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before and after the measurement.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Visualization of Molecular Structure and Spectroscopic Workflow

The following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.

Caption: Molecular structure of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde.

Caption: Generalized workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted NMR, IR, and MS data, provides a robust framework for the identification and characterization of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde. The detailed interpretation of the expected spectral features, grounded in fundamental principles and comparison with related structures, offers valuable insights for researchers in synthetic chemistry, drug discovery, and materials science. The provided protocols and visualizations further serve as a practical resource for the experimental investigation of this and similar heterocyclic compounds.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 6. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Pharmacological potential of chloro-substituted pyrazole compounds

An In-depth Technical Guide to the Pharmacological Potential of Chloro-Substituted Pyrazole Compounds

Authored by a Senior Application Scientist

Foreword: The Strategic Role of Chlorine in Pyrazole-Based Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its versatile scaffold has given rise to a multitude of clinically significant drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] The inherent stability and diverse substitution possibilities of the pyrazole ring allow for fine-tuning of its physicochemical and pharmacological properties.[2] This guide focuses on a specific, yet profoundly impactful, subset: chloro-substituted pyrazole compounds.

The introduction of a chlorine atom onto the pyrazole scaffold is a strategic decision in drug design. As an electron-withdrawing group, chlorine can significantly modulate the electronic environment of the molecule, influencing its acidity, basicity, and ability to participate in hydrogen bonding.[3] Furthermore, its lipophilic nature can enhance membrane permeability and bioavailability, crucial parameters for drug efficacy. The presence of chlorine has been consistently linked to enhanced biological activity across various therapeutic areas, from antimicrobial to anticancer and anti-inflammatory domains.[4][5][6]

This document provides an in-depth exploration of the synthesis, multifaceted pharmacological potential, and structure-activity relationships of chloro-substituted pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the existing literature but a practical guide with detailed experimental protocols and mechanistic insights to facilitate further research and development in this promising area.

Part 1: Synthesis of Chloro-Substituted Pyrazole Scaffolds

The synthesis of chloro-substituted pyrazoles typically involves multi-step reactions, often starting from accessible precursors like β-diketones or chalcones. A common and effective method is the Vilsmeier-Haack reaction, which allows for the simultaneous chlorination and formylation of a pyrazolone intermediate.

General Synthetic Workflow

The synthesis often begins with the condensation of a β-dicarbonyl compound, such as ethyl acetoacetate, with a hydrazine derivative (e.g., phenylhydrazine) to form a pyrazolone ring.[7] This intermediate is then subjected to a chloroformylation reaction, typically using phosphorus oxychloride (POCl₃) and a solvent like N,N-dimethylformamide (DMF), to introduce the chlorine atom and a formyl group onto the pyrazole core.[8] This chloro-formyl pyrazole is a versatile synthon for further derivatization.

Caption: Generalized synthetic workflow for chloro-substituted pyrazoles.

Experimental Protocol: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative example adapted from established literature for synthesizing a key chloro-pyrazole intermediate.[9]

Rationale: The Vilsmeier-Haack reaction is chosen for its efficiency in converting the hydroxyl group of the pyrazolone into a chloro group while simultaneously introducing a reactive aldehyde function at the 4-position. DMF acts as both a solvent and the source of the formyl group, while POCl₃ is the chlorinating and activating agent.

Step-by-Step Methodology:

-

Pyrazolone Synthesis:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 mole equivalent) and phenylhydrazine (1 mole equivalent) in ethanol.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and recrystallize from diluted ethanol to obtain pure 3-methyl-1-phenylpyrazol-5-one.[7]

-

-

Chloroformylation (Vilsmeier-Haack Reaction):

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a three-necked flask cooled in an ice-salt bath (-5°C), add N,N-dimethylformamide (DMF) (2 mole equivalents) under a nitrogen atmosphere.

-

Slowly add phosphorus oxychloride (POCl₃) (3 mole equivalents) dropwise while stirring vigorously, maintaining the temperature below 0°C.

-

After the addition is complete, stir the resulting mixture at room temperature for 1 hour to form the Vilsmeier reagent.

-

Add the synthesized 3-methyl-1-phenylpyrazol-5-one (1 mole equivalent) in portions to the Vilsmeier reagent.

-

Heat the reaction mixture to 55°C for 2 hours, then increase the temperature to 100°C and stir for an additional 5 hours.[8]

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid product, wash thoroughly with water, and dry under a vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

-

Characterization:

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Part 2: Pharmacological Profiles of Chloro-Substituted Pyrazoles

The incorporation of chlorine into the pyrazole scaffold has unlocked a wide array of potent biological activities. This section details the pharmacological potential in key therapeutic areas.

Antimicrobial Activity

Context: The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chloro-substituted pyrazoles have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.[10] The lipophilicity imparted by the chlorine atom is thought to facilitate the compound's passage through the microbial cell membrane.

Key Findings: Several studies have demonstrated that chloro-substituted pyrazole derivatives exhibit potent antibacterial and antifungal properties.[6][11] For instance, pyrazole-based sulfonamides with dichloro substitutions on an attached benzene ring showed excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger.[4] In many cases, the activity of these chloro derivatives was found to be comparable or even superior to standard drugs like Ofloxacin and Fluconazole.[4]

| Compound Class | Target Organisms | Activity Range (MIC/Zone of Inhibition) | Reference |

| Pyrazole Sulfonamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity, comparable to Ofloxacin | [4] |

| Chloro Pyrazolone Derivatives | Various bacteria and fungi | Significant antimicrobial effect | [7] |

| Pyrazolyl Thiazole Derivatives | Various microorganisms | Moderate activity | [9] |

| Vanillin-based Pyrazoles | S. aureus, C. albicans | Most active among synthesized derivatives | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing via Agar Well Diffusion

Rationale: The agar well diffusion method is a standard, reliable technique for preliminary screening of the antimicrobial activity of new compounds. It provides a qualitative and semi-quantitative measure of the compound's ability to inhibit microbial growth, visualized as a "zone of inhibition."

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 25923) by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard.

-

Seeding the Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plates.

-

Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

-

Compound Loading: Prepare a stock solution of the chloro-substituted pyrazole compound in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into the wells.

-

Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic solution (e.g., Ofloxacin, 20 µg/mL) as a positive control in separate wells.[4]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

-

Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anticancer Activity

Context: The search for more effective and selective anticancer agents is a primary focus of modern drug discovery. Pyrazole derivatives have been extensively investigated for their antitumor properties, and the addition of chlorine substituents has often been shown to enhance cytotoxic activity against various cancer cell lines.[2][5]

Key Findings: Chloro-substituted pyrazoles have demonstrated significant antiproliferative effects against human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562).[12][13] The mechanism of action can vary; for example, some derivatives act as potent tubulin polymerization inhibitors, disrupting the cell's microtubule dynamics and leading to cell cycle arrest and apoptosis.[12] Other chloro-derivatives have been designed as inhibitors of key signaling proteins like human kinase β (IKKβ), showing superior docking scores and in vitro cytotoxicity compared to parent compounds.[5] The presence of a chloro group on a pyrazoline derivative was found to increase its cytotoxic activity against several cancer cell lines.[5]

| Compound | Cancer Cell Line | Activity (IC₅₀) | Putative Mechanism | Reference |

| 1-(5-(5-chloro-2-hydroxyphenyl)...) | MCF-7 (Breast) | 1.31 µM | Not specified | [13] |

| 1-(3-(4-chlorophenyl)...) | WM266.5 (Melanoma) | 0.72 µM | Not specified | [13] |

| Pyrazole derivative 5b | A549 (Lung), K562 (Leukemia) | 5- to 35-fold more potent than ABT-751 | Tubulin Polymerization Inhibition | [12] |

| Chloro-substituted Pyrazole-Curcumin hybrid | HeLa (Cervical) | High cytotoxicity, Docking score -11.874 kcal/mol | IKKβ Inhibition | [5] |

Mechanism Spotlight: Tubulin Polymerization Inhibition

Certain chloro-substituted pyrazoles exert their anticancer effect by interfering with microtubule dynamics, a critical process for cell division, motility, and intracellular transport. By binding to tubulin, these compounds inhibit its polymerization into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Anti-inflammatory Activity

Context: Chronic inflammation is an underlying cause of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but many have gastrointestinal side effects. Pyrazole derivatives, most notably celecoxib, are known for their anti-inflammatory properties, often through selective inhibition of cyclooxygenase-2 (COX-2).[14] Chloro-substitution has been explored to develop safer and more potent anti-inflammatory agents.[15]

Key Findings: The presence of electron-withdrawing groups like chlorine on the pyrazole scaffold has been associated with potent anti-inflammatory and antinociceptive effects.[3][16] Some chloro-substituted pyrazoles have shown considerable edema inhibition in carrageenan-induced paw edema assays, a standard model for acute inflammation.[17][18] The selectivity for COX-2 over COX-1 is a key goal in designing safer NSAIDs, and certain chloro-derivatives have demonstrated high COX-2 selectivity indices, suggesting a reduced risk of gastrointestinal toxicity.[15][18] Docking studies often reveal that the chloro-substituent engages in favorable interactions, such as halogen bonds, within the active site of the target enzyme (e.g., lipoxygenase), contributing to enhanced inhibitory activity.[19]

| Compound Type | In Vivo/In Vitro Model | Key Result | Reference |

| Chalcone-Substituted Pyrazole | Carrageenan-induced paw edema | 93.62% edema inhibition at 5h (comparable to celecoxib) | [18] |

| Quinoline-Pyrazole Hybrid | COX inhibition assay | 4-bromophenyl and chloro substitutions active; higher lipophilicity favored activity | [15] |

| Vanillin-based Pyrazoles | Nitric Oxide (NO) radical scavenging | Chloro derivatives showed acceptable anti-inflammatory activity | [6] |

| Pyrazoline Derivative 2g | Lipoxygenase (LOX) inhibition | IC₅₀ = 80 µM; docking showed halogen bond with ARG182 | [19] |

Neuroprotective Activity

Context: Neurodegenerative diseases and acute neuronal injury (e.g., spinal cord injury) represent significant unmet medical needs. Therapeutic strategies often focus on mitigating oxidative stress and neuroinflammation, which contribute to neuronal cell death.[20][21] Pyrazole-based compounds are being investigated as potential neuroprotective agents due to their diverse biological activities, including anti-inflammatory and antioxidant effects.[22][23]

Key Findings: Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents. In models of neuroinflammation using lipopolysaccharide (LPS)-stimulated microglial cells, specific chloro-substituted pyrazole derivatives have been shown to potently suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[20][23] One study identified a derivative, compound 6g , that exhibited a more potent anti-inflammatory effect (IC₅₀ = 9.562 µM for IL-6 suppression) than the standard drugs dexamethasone and celecoxib, without significant cytotoxicity.[20][23] Other research has focused on designing N-propananilide derivatives bearing pyrazole rings, which have shown neuroprotection against 6-OHDA-induced neurotoxicity, a model relevant to Parkinson's disease.[24]

Caption: Proposed neuroprotective mechanism of chloro-substituted pyrazoles.

Part 3: Conclusion and Future Perspectives

This guide has systematically outlined the significant pharmacological potential of chloro-substituted pyrazole compounds. The strategic incorporation of chlorine atoms onto the versatile pyrazole scaffold consistently enhances a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The synthetic accessibility of these compounds, coupled with their proven efficacy in various preclinical models, underscores their value as privileged structures in drug discovery.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While many compounds show potent activity, the precise molecular targets and signaling pathways are often not fully elucidated. Advanced studies, including proteomics and transcriptomics, could reveal novel mechanisms of action.

-

Optimization of ADMET Properties: While chlorine can improve lipophilicity, further optimization is needed to ensure favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles for clinical translation.

-

Combating Drug Resistance: In the antimicrobial and anticancer fields, chloro-substituted pyrazoles should be evaluated for their efficacy against resistant strains and tumors, and for their potential in combination therapies to overcome resistance mechanisms.

-

Expansion into New Therapeutic Areas: The diverse activities suggest that these compounds could be explored for other applications, such as antiviral or antiparasitic agents.

References

-

Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1).

-

Dai, H., Li, Y. Q., Du, D., Qin, X., Zhang, X., Yu, H. B., & Fang, J. X. (2008). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. Journal of Agricultural and Food Chemistry, 56(22), 10805–10810.

-

Patel, A. K., Patel, J. K., & Patel, K. C. (2013). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Chemistry, 2013, 1–7.

-

Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2013). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Pharmacy Research, 7(9), 836-843.

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2016, 1–7.

-

Abdel-Wahab, B. F., Abdel-Aziem, A., El-Aria, A. S., & Ahmed, H. A. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10483.

-

Dai, H., et al. (2008). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. Journal of Agricultural and Food Chemistry, 56(22), 10805-10.

-

Bassyouni, F. A., et al. (2015). Pyrazoles as anticancer agents: Recent advances. SRR Publications.

-

Abdel-Wahab, B. F., Abdel-Aziem, A., El-Aria, A. S., & Ahmed, H. A. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468–10483.

-

Kumar, V., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 20.

-

Costa, D. T., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725.

-

Wang, Y., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1541.

-

Gomaa, M. S., et al. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry, 11(15), 1871-1882.

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5530.

-

Gomaa, M. S., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(12), 2136.

-

Arshad, M. F., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(21), 7431.

-

Mabkhot, Y. N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 134.

-

Gomaa, M. S., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3290.

-

Kumar, A., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289.

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 9(4), 247-260.

-

Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3439.

-

Costa, D. T., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12.

-

Fahmy, H. H., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie - Chemical Monthly, 147, 1145–1154.

-

Costa, D. T., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12.

-

Mabkhot, Y. N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Open Chemistry.

-

Mabkhot, Y. N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 134.

-

Ahsan, M. J., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Current Drug Targets, 23(1), 1-1.

-

Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200843.

-

Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

-

Yilmaz, I., et al. (2022). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery, 19(1), 1-1.

-

Kanwal, M., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Drug and Chemical Toxicology, 44(sup1), 1-10.

-

Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1321-1324.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. srrjournals.com [srrjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Docking Studies of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on the compound 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde. It is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and meaningful interpretation of results.

Foundational Understanding: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of pyrazole have been reported to possess antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3] The subject of this guide, 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, is a synthetic organic compound that combines this versatile pyrazole moiety with a substituted benzaldehyde.[2] This unique combination of functional groups makes it a compelling candidate for investigation as a potential modulator of various biological targets. The presence of the aldehyde group, chlorine atom, and the pyrazole ring provides multiple points for potential interaction with protein active sites, including hydrogen bonding and π-stacking interactions.[2]

Strategic Target Selection: Identifying a Relevant Protein Partner

A critical first step in any meaningful docking study is the selection of a biologically relevant protein target. Given the known activities of pyrazole-containing compounds, a logical starting point is to explore targets involved in cancer progression. For the purpose of this guide, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have proven to be a successful strategy in cancer therapy.

The In Silico Docking Workflow: A Step-by-Step Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] This process allows for the estimation of binding affinity and the elucidation of key intermolecular interactions. The following protocol outlines a robust workflow for docking 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde into the active site of VEGFR-2.

Essential Software and Resources

A variety of software packages are available for molecular docking.[4] For this guide, we will utilize PyRx , a user-friendly virtual screening software that integrates AutoDock Vina, a widely used and validated docking engine.[6][7][8]

-

Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[9][10][11][12]

-

PubChem: A public database of chemical substances and their biological activities.[13][14][15][16]

-

Molecular visualization software (e.g., PyMOL, Chimera): For detailed analysis of docking results.[17]

Experimental Protocol: Molecular Docking

-

Obtain the Protein Structure: Download the crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2OH4 . This structure provides a well-defined active site.

-

Prepare the Receptor in PyRx:

-

Load the downloaded PDB file into PyRx.

-

Remove water molecules and any co-crystallized ligands and cofactors. This is crucial as they can interfere with the docking process.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is essential for accurately calculating electrostatic interactions.

-

The software will automatically detect and handle non-polar hydrogens.

-

-

Obtain the Ligand Structure: The 3D structure of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde can be obtained from the PubChem database or sketched using chemical drawing software and energy minimized.

-

Prepare the Ligand in PyRx:

-

Load the ligand file (e.g., in SDF or MOL2 format) into PyRx.

-

The software will automatically add hydrogens, assign partial charges, and define rotatable bonds. This allows for conformational flexibility of the ligand during the docking simulation.

-

-

Grid Box Generation: Define a "grid box" that encompasses the active site of the receptor. This box specifies the search space for the docking algorithm. For VEGFR-2 (PDB ID: 2OH4), the active site is located in the cleft between the N- and C-lobes of the kinase domain. The co-crystallized ligand in the original PDB file can be used as a guide to center the grid box.

-

Running the Docking Simulation:

-

Select the prepared receptor and ligand.

-

Choose the AutoDock Vina algorithm.[7] Vina employs a Lamarckian genetic algorithm and an empirical scoring function to efficiently search for the optimal binding pose.[4]

-

Initiate the docking run. The software will generate a series of binding poses for the ligand, each with a corresponding binding affinity score.

-

Data Presentation: Summarizing Docking Results

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity. This data should be organized for clear interpretation.

| Pose Rank | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| 1 | -8.5 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Pi-Alkyl |

| 2 | -8.2 | Val848, Leu840, Ala866 | Hydrophobic |

| 3 | -7.9 | Phe1047, Leu1035 | Pi-Pi, Hydrophobic |

Caption: A summary table of the top-ranked docking poses of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde with VEGFR-2, detailing the predicted binding affinity and key interacting residues.

Visualization and Interpretation of Results

The numerical data from the docking simulation must be complemented by visual inspection of the ligand-protein interactions.

Analyzing the Binding Pose

Use molecular visualization software to analyze the top-ranked docking pose. Key aspects to investigate include:

-

Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

-

Hydrophobic Interactions: Observe interactions between non-polar regions of the ligand and protein.

-

Pi-Stacking and Pi-Alkyl Interactions: Look for interactions involving aromatic rings.

Signaling Pathway Context

Understanding the biological context of the target protein is crucial for interpreting the significance of the docking results.

Caption: Simplified signaling pathway of VEGFR-2 activation leading to angiogenesis.

This diagram illustrates that by inhibiting VEGFR-2, 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde could potentially block downstream signaling cascades that promote tumor growth.

Experimental Workflow Visualization

A clear visual representation of the entire in silico docking workflow ensures reproducibility and understanding.

Caption: The sequential workflow for the in silico molecular docking study.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the docking results, it is essential to perform a validation step. This typically involves "redocking" the co-crystallized ligand from the original PDB file back into the receptor's active site. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen docking protocol.

Conclusion and Future Directions

This guide has provided a detailed, step-by-step protocol for conducting an in silico docking study of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde against VEGFR-2. The results of such a study can provide valuable insights into the potential binding mode and affinity of the compound, thereby guiding further experimental investigations. Future work could involve molecular dynamics simulations to assess the stability of the predicted binding pose over time and in vitro assays to experimentally validate the inhibitory activity of the compound.

References

-

Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved from [Link]

-

RCSB PDB: Homepage. (n.d.). Retrieved from [Link]

-

Protein Data Bank - Wikipedia. (n.d.). Retrieved from [Link]

-

Protein Data Bank - Proteopedia, life in 3D. (n.d.). Retrieved from [Link]

-

Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]

-

Simple Graph - GraphViz Examples and Tutorial. (n.d.). Retrieved from [Link]

-

Home - Protein - NCBI - NIH. (n.d.). Retrieved from [Link]

-

PyRx Software - Crescent Silico. (n.d.). Retrieved from [Link]

-

Pyrx | PDF | Docking (Molecular) | Structural Biology - Scribd. (n.d.). Retrieved from [Link]

-

Drawing graphs with dot - Graphviz. (2015). Retrieved from [Link]

-

DOT Language - Graphviz. (n.d.). Retrieved from [Link]

-

Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved from [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. (2025). Retrieved from [Link]

-

PyRx – Python Prescription – Virtual Screening Made Simple. (n.d.). Retrieved from [Link]

-

PyRx 1.2 New Features - Molecular Docking and Virtual Screening Software - YouTube. (2025). Retrieved from [Link]

-

Molecular Docking using PyRx and AutoDock/Vina #bioinformatics #molecular #docking #ligand #target - YouTube. (2021). Retrieved from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). Retrieved from [Link]

-

A Guide to In Silico Drug Design - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Interactive Small Molecule Docking - YouTube. (2010). Retrieved from [Link]

-

3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde - PubChem. (n.d.). Retrieved from [Link]

-

2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile - PubChem. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (n.d.). Retrieved from [Link]

-

2-chloro-4-(1H-pyrazol-3-yl)benzonitrile - PubChem - NIH. (n.d.). Retrieved from [Link]

-

4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of some new pyrazole derivatives - Zenodo. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. (2013). Retrieved from [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. Buy 2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde (EVT-13414653) [evitachem.com]

- 3. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crescent-silico.com [crescent-silico.com]

- 7. scribd.com [scribd.com]

- 8. pyrx.sourceforge.io [pyrx.sourceforge.io]

- 9. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 10. rcsb.org [rcsb.org]

- 11. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 12. proteopedia.org [proteopedia.org]

- 13. 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde | C11H9ClN2O | CID 81146291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | C15H14ClN3O | CID 70656253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Novel Pyrazole Compounds

Authored by: Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in diverse biological interactions have cemented its role in the development of numerous therapeutic agents.[2][3] This guide provides a comprehensive exploration of the multifaceted world of pyrazole-based drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of synthetic methodologies, from classical approaches to modern catalytic systems, and explore the vast therapeutic landscape of pyrazole derivatives. Furthermore, this document will provide detailed experimental protocols, elucidate structure-activity relationships, and visualize key concepts to empower the rational design of next-generation pyrazole-based therapeutics.

The Pyrazole Core: A Privileged Framework in Drug Design